4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine
CAS No.:
Cat. No.: VC14830591
Molecular Formula: C15H20N6
Molecular Weight: 284.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N6 |
|---|---|
| Molecular Weight | 284.36 g/mol |
| IUPAC Name | 4-methyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine |
| Standard InChI | InChI=1S/C15H20N6/c1-3-8-21-9-16-14(17-10-21)20-15-18-11(2)12-6-4-5-7-13(12)19-15/h4-7H,3,8-10H2,1-2H3,(H2,16,17,18,19,20) |
| Standard InChI Key | SHBJPCVUXLSCFT-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CNC(=NC1)NC2=NC3=CC=CC=C3C(=N2)C |
Introduction
The compound 4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a complex organic molecule that belongs to the quinazoline family. It features a quinazoline core, which is substituted with a methyl group at the 4-position, and a propyl-substituted tetrahydro-1,3,5-triazine moiety attached to the nitrogen of the quinazoline ring. This structural diversity suggests potential for various biological activities and applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of 4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multi-step organic synthesis techniques. These methods often require careful control of reaction conditions to ensure the formation of the desired product with high purity.
Biological Activities and Potential Applications
Compounds with quinazoline and triazine structures have been extensively studied for their biological activities, including anticancer and antimicrobial properties. The unique combination of quinazoline and tetrahydro-triazine moieties in 4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine may enhance its therapeutic potential compared to simpler analogs.
| Compound Type | Notable Properties |
|---|---|
| Quinazoline Derivatives | Anticancer activity |
| Triazine Derivatives | Antimicrobial properties |
| Methoxy-substituted Compounds | Neuroprotective effects |
Interaction Studies and Future Research Directions
Understanding how 4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine interacts with biological targets is crucial for exploring its potential applications. Further research should focus on interaction studies and the development of new synthesis methods to improve yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume